N,N-diethylthiophene-3-carboxamide
Overview
Description
N,N-diethylthiophene-3-carboxamide: is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
Starting Materials: Thiophene-3-carboxylic acid, diethylamine, and a dehydrating agent such as thionyl chloride.
Procedure: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting thiophene-3-carbonyl chloride is then reacted with diethylamine to form N,N-diethylthiophene-3-carboxamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
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Industrial Production Methods:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize N,N-diethylthiophene-3-carboxamide.
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound.
Products: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
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Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry:
- N,N-diethylthiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology:
- In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine:
- This compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry:
- In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N,N-diethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. In medicinal chemistry, for example, this compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Thiophene-3-carboxamide: Lacks the diethylamino group, leading to different chemical properties and uses.
N,N-diethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring. It has different aromaticity and reactivity.
Uniqueness:
- N,N-diethylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73540-75-7 | |
Record name | N,N-diethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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